molecular formula C22H20OS B12565815 1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene CAS No. 143827-61-6

1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene

Cat. No.: B12565815
CAS No.: 143827-61-6
M. Wt: 332.5 g/mol
InChI Key: DFAAPYJQCHVMEA-UHFFFAOYSA-N
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Description

1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene is an organic compound characterized by the presence of a benzylsulfanyl group and a phenylprop-2-en-1-yloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of benzyl mercaptan with 4-hydroxybenzyl alcohol in the presence of a base, followed by the reaction with 3-phenylprop-2-en-1-yl bromide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylprop-2-en-1-yloxy group can undergo reduction to form the corresponding saturated alcohol.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenylprop-2-en-1-yloxy group can interact with cellular membranes, affecting their fluidity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzylsulfanyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of the phenylprop-2-en-1-yloxy group.

    4-[(3-Phenylprop-2-en-1-yl)oxy]benzene: Lacks the benzylsulfanyl group.

    1-(Benzylsulfanyl)-4-hydroxybenzene: Contains a hydroxy group instead of the phenylprop-2-en-1-yloxy group.

Uniqueness

1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene is unique due to the combination of the benzylsulfanyl and phenylprop-2-en-1-yloxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

143827-61-6

Molecular Formula

C22H20OS

Molecular Weight

332.5 g/mol

IUPAC Name

1-benzylsulfanyl-4-(3-phenylprop-2-enoxy)benzene

InChI

InChI=1S/C22H20OS/c1-3-8-19(9-4-1)12-7-17-23-21-13-15-22(16-14-21)24-18-20-10-5-2-6-11-20/h1-16H,17-18H2

InChI Key

DFAAPYJQCHVMEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=C(C=C2)OCC=CC3=CC=CC=C3

Origin of Product

United States

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